1-[4-(1H-tetrazol-5-ylmethyl)phenyl]-1H-tetrazole
Description
1-[4-(1H-tetrazol-5-ylmethyl)phenyl]-1H-tetrazole is an organic compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring composed of four nitrogen atoms and one carbon atom. This specific compound is characterized by the presence of two tetrazole rings connected through a phenyl group. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and as ligands in coordination chemistry.
Properties
IUPAC Name |
1-[4-(2H-tetrazol-5-ylmethyl)phenyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N8/c1-3-8(17-6-10-13-16-17)4-2-7(1)5-9-11-14-15-12-9/h1-4,6H,5H2,(H,11,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPSMSMYEBBENY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NNN=N2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201233391 | |
| Record name | 1-[4-(2H-Tetrazol-5-ylmethyl)phenyl]-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946932-59-8 | |
| Record name | 1-[4-(2H-Tetrazol-5-ylmethyl)phenyl]-1H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946932-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(2H-Tetrazol-5-ylmethyl)phenyl]-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201233391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-[4-(1H-tetrazol-5-ylmethyl)phenyl]-1H-tetrazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(bromomethyl)benzonitrile.
Formation of Tetrazole Ring: The bromomethyl group is then reacted with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), to form the tetrazole ring.
Cyclization: The resulting intermediate undergoes cyclization to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
1-[4-(1H-tetrazol-5-ylmethyl)phenyl]-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The tetrazole rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted tetrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(1H-tetrazol-5-ylmethyl)phenyl]-1H-tetrazole has several scientific research applications:
Biological Research: The compound is used in the study of enzyme inhibition, receptor binding, and as a building block for the synthesis of biologically active molecules.
Industrial Applications: Tetrazoles are used in the production of corrosion inhibitors, photographic materials, and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[4-(1H-tetrazol-5-ylmethyl)phenyl]-1H-tetrazole involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound’s electron-donating and electron-withdrawing properties contribute to its ability to stabilize interactions with molecular targets .
Comparison with Similar Compounds
1-[4-(1H-tetrazol-5-ylmethyl)phenyl]-1H-tetrazole can be compared with other tetrazole derivatives, such as:
5-Phenyl-1H-tetrazole: This compound has a single tetrazole ring attached to a phenyl group. It is used in similar applications but may have different reactivity and biological activity due to the absence of the second tetrazole ring.
1-(4-Methylphenyl)-1H-tetrazole: This derivative has a methyl group instead of a tetrazole ring. It is used in medicinal chemistry and material science but may have different properties and applications.
1-(4-Nitrophenyl)-1H-tetrazole: This compound contains a nitro group, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its dual tetrazole rings, which can enhance its biological activity and reactivity compared to similar compounds with only one tetrazole ring or different substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
